molecular formula C14H14FNO2S B5551631 N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

Cat. No. B5551631
M. Wt: 279.33 g/mol
InChI Key: NLPPRZFTFSBKLY-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide belongs to the class of benzenesulfonamides, compounds known for their diverse applications in medicinal chemistry and material science. The introduction of fluorine atoms into the phenyl ring can significantly alter the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. In the context of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, this would likely involve the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylphenylamine. Electrophilic fluorination reactions, such as those involving N-fluorobenzenesulfonimide, are common for introducing fluorine into organic molecules (Taylor et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, can be analyzed through crystallography and spectroscopic methods. These compounds often display significant supramolecular architectures due to intermolecular interactions, such as hydrogen bonding and π-π interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including fluorinated variants, participate in various chemical reactions, such as N-demethylation, through processes involving single-electron transfer and hydrolysis (Yi et al., 2020). The fluorine atom significantly impacts the reactivity and stability of these compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of sulfonamides are influenced by their molecular structures. For example, the introduction of a fluorine atom can affect the crystallinity and melting points due to changes in intermolecular interactions (Suchetan et al., 2015).

Scientific Research Applications

Enantioselective Fluorination

N-fluorobenzenesulfonamide derivatives, including compounds with structural similarities to N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, are used in enantioselective fluorination reactions. These reactions are crucial for synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the potential of these compounds in fine chemical synthesis and pharmaceutical applications (Wang et al., 2014).

Cyclooxygenase-2 Inhibition

Derivatives of benzenesulfonamides, modified by the introduction of fluorine atoms, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structural modifications enhance COX-2 selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors, which are valuable in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Radical N-Demethylation

N-fluorobenzenesulfonimide has been utilized as an oxidant in the copper-catalyzed radical N-demethylation of N-methyl amides. This innovative method facilitates the conversion of amides to carbinolamines and demonstrates the versatility of N-fluorobenzenesulfonamide derivatives in organic synthesis (Yi et al., 2020).

Electrophilic Cyanation

Electrophilic cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide illustrates another application, where this reagent facilitates the synthesis of benzonitriles from (hetero)aryl bromides. This process is critical for producing pharmaceutical intermediates, showcasing the role of benzenesulfonamide derivatives in medicinal chemistry (Anbarasan et al., 2011).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPPRZFTFSBKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide

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